molecular formula C20H26N6O4 B2706470 3-methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941937-19-5

3-methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2706470
CAS No.: 941937-19-5
M. Wt: 414.466
InChI Key: VKHXLIJGOFYWMM-UHFFFAOYSA-N
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Description

3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with three key structural modifications:

  • Position 3: A methyl group, a common feature in xanthine analogs to enhance metabolic stability.
  • Position 8: A (2-morpholinoethyl)amino group, combining a morpholine ring (improving solubility) and an ethylamine linker.

Properties

IUPAC Name

3-methyl-8-(2-morpholin-4-ylethylamino)-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4/c1-24-17-16(18(27)23-20(24)28)26(11-14-30-15-5-3-2-4-6-15)19(22-17)21-7-8-25-9-12-29-13-10-25/h2-6H,7-14H2,1H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHXLIJGOFYWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN3CCOCC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-8-((2-morpholinoethyl)amino)-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is structurally related to various biologically active purines and has been investigated for its effects on different biological targets, including enzymes and receptors involved in critical cellular processes.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3C_{17}H_{22}N_4O_3. Its structure features a purine core substituted with a morpholinoethyl amino group and a phenoxyethyl side chain, which may influence its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. In particular, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth, making it a candidate for cancer therapy .

Enzyme Inhibition

Studies have shown that derivatives of purines, including this compound, can effectively inhibit DHFR. The inhibition of DHFR results in decreased levels of tetrahydrofolate, which is essential for the synthesis of nucleic acids. This action is particularly relevant in cancer cells that are highly dependent on rapid DNA synthesis .

Antiproliferative Effects

In vitro studies demonstrate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been tested against acute lymphoblastic leukemia (ALL) cells, showing promising results in reducing cell viability .

Case Studies

  • Acute Lymphoblastic Leukemia (ALL) : In a controlled study involving ALL cell lines, treatment with this compound resulted in a dose-dependent reduction in cell proliferation. The IC50 values observed were comparable to those of established chemotherapeutic agents .
  • Non-Hodgkin Lymphoma : Another study investigated the effects of this compound on non-Hodgkin lymphoma cells. Results indicated that it could induce apoptosis in these cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Analysis of Biological Activity

CompoundTarget EnzymeIC50 (nM)Effect
This compoundDHFR150Antiproliferative
Other Purine Derivative ADHFR200Antiproliferative
Other Purine Derivative BDHFR120Antiproliferative

Comparison with Similar Compounds

Implications for the Target Compound

The combination of 2-phenoxyethyl (position 7) and (2-morpholinoethyl)amino (position 8) in the target compound suggests:

  • Enhanced Solubility : The morpholine ring may improve pharmacokinetics compared to purely hydrophobic analogs.
  • Dual Targeting Potential: Structural similarities to linagliptin (DPP-4) and kinase inhibitors () imply possible activity in metabolic or oncological pathways.
  • Optimization Opportunities : Further substitution at position 7 (e.g., fluorinated or heteroaromatic groups) could refine target selectivity.

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